
Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” is a key chiral intermediate used to synthesize the side chain of the lipid-lowering drug rosuvastatin . The tert-butyl group in chemistry and biology is known for its unique reactivity pattern .
Synthesis Analysis
The biotechnological production of (3R,5S)-CDHH is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) by a carbonyl reductase . This synthetic pathway is becoming a primary route for (3R,5S)-CDHH production due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .
Chemical Reactions Analysis
Carbonyl reductases showed excellent activity for the biosynthesis of (3R,5S)-CDHH . The requirement of cofactor NADH/NADPH leads to high cost for the industrial application of carbonyl reductases .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) demonstrated an unprecedented cascade of reactions leading to the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. This process highlights the use of vinylfluoro groups as acetonyl cation equivalents under acidic conditions, showcasing the chemical's role in the innovative synthesis of pipecolic acid derivatives, a component relevant in many bioactive molecules (Purkayastha et al., 2010).
Fluorous Synthesis
Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, evaluating them as reagents for protecting carboxylic acids in fluorous synthesis. This work provides insights into the use of tert-butyl alcohol derivatives in the field of fluorous synthesis, which is a method that allows for the separation of reaction products based on their solubility in fluorinated solvents (Pardo et al., 2001).
Stereoselective Synthesis Involving Fluoronaphthyridines
Bouzard et al. (1992) synthesized a series of fluoronaphthyridines, demonstrating their potential as antibacterial agents through the modification of the tert-butyl group. Although the focus of their study was on antibacterial activities, the synthesis process itself underscores the versatility and significance of manipulating tert-butyl-containing compounds in creating medically relevant molecules (Bouzard et al., 1992).
Biosynthesis Using Carbonyl Reductase
Liu et al. (2018) discussed the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing statins, using carbonyl reductase from Rhodosporidium toruloides. This study not only highlights the enzyme's activity but also provides a foundation for the biosynthesis approach in producing complex organic compounds from simpler precursors (Liu et al., 2018).
Catalytic Asymmetric Oxidation
Cogan et al. (1998) presented the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines. Their work showcases the application of tert-butyl compounds in creating chiral centers through asymmetric oxidation, a critical process in the synthesis of enantiomerically pure substances (Cogan et al., 1998).
Eigenschaften
IUPAC Name |
tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO4S/c1-10(2,3)17-9(14)13-5-7(12)4-8(6-13)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTDDXBNWGKZJR-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)
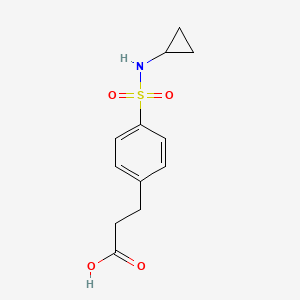
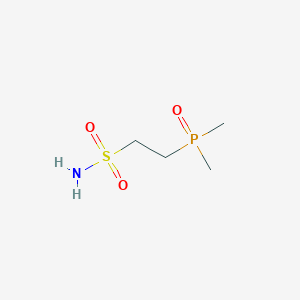
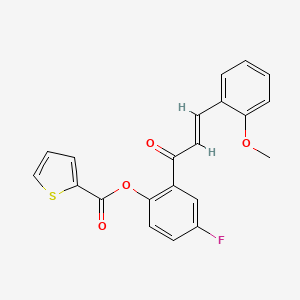
![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)
![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)
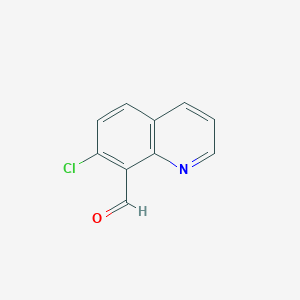
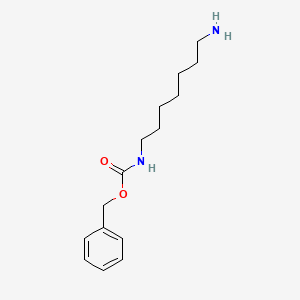


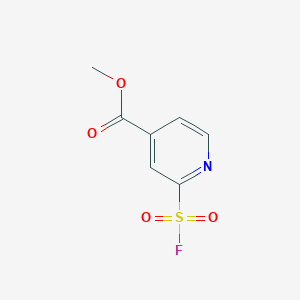

![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)